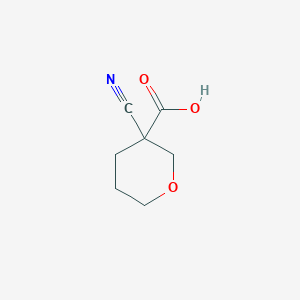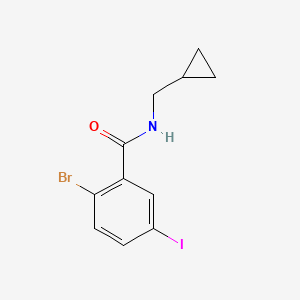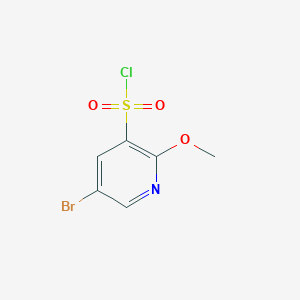
2-Bromo-4-methyl-1,3-oxazole hydrochloride
Übersicht
Beschreibung
“2-Bromo-4-methyl-1,3-oxazole hydrochloride” is a chemical compound with the molecular formula C4H5BrClNO. It has a molecular weight of 198.45 . This compound is typically stored at 4 degrees Celsius and comes in the form of a powder .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H4BrNO.ClH/c1-3-2-7-4(5)6-3;/h2H,1H3;1H .
Chemical Reactions Analysis
Oxazoles, such as “this compound”, are five-membered heterocyclic moieties commonly found in many commercially available drugs . They are significant in the field of drug discovery, and it is always imperative to develop new eco-friendly synthetic strategies .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 198.45 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
2-Bromo-4-methyl-1,3-oxazole hydrochloride is an important compound in organic synthesis. A study by Yamane, Mitsudera, and Shundoh (2004) highlights a highly regioselective direct halogenation method to synthesize 2-aryl-4-bromomethyl-5-methyl-1,3-oxazoles, offering a simple and efficient approach to producing these compounds (Yamane, Mitsudera, & Shundoh, 2004). Similarly, Young, Smith, and Taylor (2004) described the synthesis of 4-bromomethyl-2-chlorooxazole as a versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles, demonstrating selectivity and efficiency in various coupling reactions (Young, Smith, & Taylor, 2004).
Photophysical Properties and Electron Transport Material
The structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives have been studied extensively. Irfan et al. (2018) researched the multifunctional uses of oxazole compounds in areas like organic light-emitting diodes, organic thin film transistors, and photovoltaic materials. Their study detailed the significant potential of these compounds as electron transport materials, highlighting their efficient intra-molecular charge transfer and promising electron reorganization energy (Irfan et al., 2018).
Green Synthesis and Biological Applications
Ghazvini et al. (2020) explored the green synthesis of thioxo-1,3-oxazole derivatives using bio-Fe3O4 magnetic nanoparticles. This method emphasizes the environmentally friendly synthesis of oxazoles and their potential applications in antimicrobial and antioxidant activities, showcasing the diverse applicability of oxazole derivatives in biological contexts (Ghazvini et al., 2020).
Safety and Hazards
The safety information for “2-Bromo-4-methyl-1,3-oxazole hydrochloride” indicates that it is classified under the GHS07 category . The hazard statements include H227, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Bromo-4-methyl-1,3-oxazole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but can degrade over time when exposed to light or heat . Long-term effects on cellular function have also been noted, with some studies showing persistent changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including liver toxicity and changes in blood chemistry . These threshold effects are important for determining safe and effective dosages for research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many drugs and endogenous compounds . These interactions can affect metabolic flux and alter the levels of metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported by specific transporters and binding proteins, which affect its localization and accumulation in different cellular compartments . This distribution is crucial for its biological activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
2-bromo-4-methyl-1,3-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO.ClH/c1-3-2-7-4(5)6-3;/h2H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDPUHPMPYRLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-56-6 | |
| Record name | 2-bromo-4-methyl-1,3-oxazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile](/img/structure/B1381452.png)

![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B1381455.png)
![3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1381458.png)










